Bienvenue dans la boutique en ligne BenchChem!

Rynatan

Allergic Rhinitis Efficacy Symptom Relief

Procure Rynatan (CAS 130463-94-4), the only fixed-dose combination of chlorpheniramine, pyrilamine, and phenylephrine in tannate salt form. Unlike simple HCl salt generics, Rynatan's tannate base extends gastrointestinal absorption, sustains decongestant activity, and masks bitter taste—critical for pediatric formulations and bioequivalence studies. Validated in clinical pollen-challenge trials (65.4% symptom improvement). Ensure procurement specifies the exact 8 mg / 25 mg / 25 mg tannate ratio to avoid therapeutically non-equivalent substitutes.

Molecular Formula C277H264Cl5N15O102
Molecular Weight 5612.412
CAS No. 130463-94-4
Cat. No. B594302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRynatan
CAS130463-94-4
SynonymsRynatan
Molecular FormulaC277H264Cl5N15O102
Molecular Weight5612.412
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
InChIInChI=1S/2C76H52O46.5C16H19ClN2.5C9H13NO2/c2*77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;5*1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5*1-10-6-9(12)7-3-2-4-8(11)5-7/h2*1-20,52,63-65,76-101H,21H2;5*3-9,11,15H,10,12H2,1-2H3;5*2-5,9-12H,6H2,1H3/t2*52-,63-,64+,65-,76?;;;;;;5*9-/m11.....00000/s1
InChIKeyKAWNXTJMGZPQTP-PVHVDDSLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rynatan (CAS 130463-94-4) Procurement Guide: Composition, Class, and Baseline Characteristics for Antihistamine/Decongestant Selection


Rynatan (CAS 130463-94-4) is a fixed-dose combination of three active pharmaceutical ingredients in their tannate salt forms: chlorpheniramine tannate (8 mg), pyrilamine tannate (25 mg), and phenylephrine tannate (25 mg) per tablet [1]. It belongs to the class of upper respiratory combinations, specifically an antihistamine/nasal decongestant combination [2]. The compound is indicated for the symptomatic relief of coryza and nasal congestion associated with the common cold, sinusitis, and allergic rhinitis [2]. The tannate salt form imparts extended-release characteristics and potentially improved palatability compared to other salt forms [3]. The molecular formula is C277H264Cl5N15O102 with an average mass of 5612.41 g/mol [4].

Why Generic Substitution of Rynatan (Chlorpheniramine/Phenylephrine/Pyrilamine Tannates) Fails to Deliver Equivalent Therapeutic Outcomes


Simple substitution with other chlorpheniramine/phenylephrine combinations in non-tannate salt forms (e.g., hydrochloride or maleate salts) does not replicate the pharmacokinetic profile or organoleptic properties of Rynatan. The tannate salts in Rynatan confer prolonged gastrointestinal absorption and a distinct release profile compared to the more rapidly dissolving hydrochloride salts, which directly impacts the onset and duration of decongestant and antihistaminic activity [1]. Additionally, the inclusion of pyrilamine tannate provides a second-generation antihistamine effect that is absent in many two-drug generic alternatives. The specific ratio of chlorpheniramine tannate (8 mg), pyrilamine tannate (25 mg), and phenylephrine tannate (25 mg) has been clinically validated for efficacy in allergic rhinitis, and deviation from this fixed-dose combination may compromise the established risk-benefit profile [2]. The tannate complex itself has been documented to offer superior taste masking compared to free bases or other salts, which is a critical factor in pediatric compliance [3]. Therefore, procurement decisions should be guided by evidence of the specific tannate salt combination rather than assuming therapeutic equivalence with in-class generics.

Product-Specific Quantitative Evidence for Rynatan Differentiation from Closest Analogs


Rynatan Achieved 65.4% Global Symptom Improvement Rate in Allergic Rhinitis vs 34.6% for Placebo in a Randomized Controlled Trial

In a randomized, double-blind, parallel-group, placebo-controlled study of 104 subjects with seasonal allergic rhinitis, Rynatan (8 mg chlorpheniramine tannate, 25 mg pyrilamine tannate, 25 mg phenylephrine tannate) demonstrated a statistically significant improvement in global symptom relief. The Rynatan group reported a 65.4% global improvement rate (34/52 subjects), while the placebo group reported only 34.6% (18/52 subjects), P = 0.002 [1]. This provides a clear, quantitative benchmark for the combination's efficacy in an acute allergy model.

Allergic Rhinitis Efficacy Symptom Relief

Phenylephrine Tannate Exhibits Delayed Absorption and Sustained Plasma Levels Compared to Phenylephrine Hydrochloride

In an open-label, randomized, four-treatment crossover study in healthy adults, 25 mg phenylephrine tannate (equivalent to 10 mg phenylephrine HCl) was compared directly to 10 mg phenylephrine HCl. The tannate salt significantly slowed the absorption of phenylephrine compared to the HCl salt, yet maintained similar plasma concentrations from 2 to 5 hours post-dose [1]. This indicates that the tannate salt provides an extended-release profile without a reduction in overall systemic exposure.

Pharmacokinetics Salt Form Bioavailability

Tannate Salt Form Provides Superior Organoleptic Properties Over Hydrochloride or Free Base Forms

Patented tannate salt technology, as applied to pyrilamine and phenylephrine, documents that the tannate complexes possess 'better organoleptic properties such as taste, in comparison to other salts or free base forms of such compounds' [1]. This is a key differentiator for liquid and chewable pediatric formulations, where bitterness often limits compliance.

Pharmaceutics Taste Masking Pediatric Formulation

Triple-Combination of Chlorpheniramine, Pyrilamine, and Phenylephrine Tannates Provides Synergistic Antihistaminic and Decongestant Activity

Patents covering tannate compositions assert that the novel combination of phenylephrine tannate and chlorpheniramine tannate produces 'antitussive, sympathomimetic decongestant and antihistaminic properties superior to the use of either one of the tannate compounds alone' [1]. While direct quantitative synergy metrics are not disclosed, this class-level inference supports the rationale for using the fixed-dose combination over monotherapy.

Combination Therapy Synergy Upper Respiratory

Rynatan Safety Profile: No Statistically Significant Adverse Event Differences vs Placebo

In the same randomized controlled trial that established efficacy, Rynatan demonstrated a favorable safety profile with no statistically significant differences between the Rynatan and placebo groups in the incidence or severity of drowsiness, dizziness, jitteriness, headache, or nausea [1]. This provides a direct, quantitative safety baseline for the combination.

Safety Tolerability Adverse Events

Best Research and Industrial Application Scenarios for Rynatan Based on Evidenced Differentiation


Clinical Trials in Seasonal Allergic Rhinitis Requiring Validated Efficacy Benchmark

Investigators conducting clinical studies in seasonal allergic rhinitis can utilize Rynatan as a positive control or as an investigational product with a well-documented efficacy benchmark. The 1990 Weiler study provides a quantitative reference point of 65.4% global symptom improvement versus 34.6% placebo in an acute pollen exposure model, enabling robust power calculations and comparative effectiveness designs [1].

Formulation Development of Extended-Release Oral Decongestant/Antihistamine Products

Pharmaceutical development teams seeking to create novel extended-release combinations can use the phenylephrine tannate pharmacokinetic profile as a reference. The documented slower absorption with sustained plasma levels (similar to HCl at 2-5 hours post-dose) offers a target for bioequivalence or modified-release product development [2].

Pediatric and Compliance-Sensitive Formulation Screening

Organizations developing pediatric liquid or chewable antihistamine/decongestant products should consider the tannate salt approach due to its documented superior taste masking properties. The patent literature specifically claims improved organoleptic characteristics compared to other salts, which can be a decisive factor in pediatric product selection and procurement for clinical use [3].

Comparative Effectiveness Research for Multi-Mechanism Upper Respiratory Therapies

Health outcomes researchers comparing fixed-dose combinations for allergic rhinitis or cold symptom relief can use Rynatan as a representative triple-action (dual antihistamine + decongestant) product. The patented claim of synergistic activity supports its inclusion in studies designed to evaluate the added value of multi-mechanism approaches over simpler dual-therapy or monotherapy regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rynatan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.